molecular formula C12H14N2O4 B8398805 (S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid

(S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid

Cat. No. B8398805
M. Wt: 250.25 g/mol
InChI Key: CXCVVCZVSVCTQJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901119B2

Procedure details

1-Benzyl 2,3-di-tert-butyl pyrazolidine-1,2,3-tricarboxylate (14.15 g, 34.8 mmol) was dissolved in dichloromethane (68.6 ml) under N2 at room temperature. TFA (80 ml, 1045 mmol) and water (9.41 ml, 522 mmol) were then added in one portion. The reaction was stirred at 25° C. for 2 days. The solvent was then removed under reduced pressure to give 1-{[(phenylmethyl)oxy]carbonyl}-3-pyrazolidinecarboxylic acid (8.72 g, 34.8 mmol, 100% yield).
Name
1-Benzyl 2,3-di-tert-butyl pyrazolidine-1,2,3-tricarboxylate
Quantity
14.15 g
Type
reactant
Reaction Step One
Quantity
68.6 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.41 mL
Type
reactant
Reaction Step Two
Name
1-{[(phenylmethyl)oxy]carbonyl}-3-pyrazolidinecarboxylic acid
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]1([C:20]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH2:5][CH2:4][CH:3]([C:6]([O:8]C(C)(C)C)=[O:7])[N:2]1C(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O.O>ClCCl>[C:24]1([CH2:23][O:22][C:20]([N:1]2[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[NH:2]2)=[O:21])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
1-Benzyl 2,3-di-tert-butyl pyrazolidine-1,2,3-tricarboxylate
Quantity
14.15 g
Type
reactant
Smiles
N1(N(C(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Name
Quantity
68.6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
9.41 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
1-{[(phenylmethyl)oxy]carbonyl}-3-pyrazolidinecarboxylic acid
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N1NC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.8 mmol
AMOUNT: MASS 8.72 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.